molecular formula C10H20N2O B12535402 (3S)-3-amino-1-(cyclopropylamino)heptan-2-one CAS No. 676145-57-6

(3S)-3-amino-1-(cyclopropylamino)heptan-2-one

Cat. No.: B12535402
CAS No.: 676145-57-6
M. Wt: 184.28 g/mol
InChI Key: RRBXQUJIDMTEET-VIFPVBQESA-N
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Description

(3S)-3-amino-1-(cyclopropylamino)heptan-2-one is a chemical compound with the molecular formula C10H20N2O It is characterized by the presence of an amino group at the third position, a cyclopropylamino group at the first position, and a ketone group at the second position of the heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-1-(cyclopropylamino)heptan-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the appropriate heptane derivative.

    Amination: Introduction of the amino group at the third position is achieved through nucleophilic substitution reactions.

    Cyclopropylation: The cyclopropylamino group is introduced via cyclopropylation reactions, often using cyclopropylamine as a reagent.

    Oxidation: The ketone group at the second position is introduced through oxidation reactions, using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-1-(cyclopropylamino)heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The amino and cyclopropylamino groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Carboxylic acids.

    Reduction Products: Secondary alcohols.

    Substitution Products: Various derivatives depending on the substituents introduced.

Scientific Research Applications

(3S)-3-amino-1-(cyclopropylamino)heptan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-amino-1-(cyclopropylamino)heptan-2-one involves its interaction with specific molecular targets and pathways. The amino and cyclopropylamino groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The ketone group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-amino-1-(cyclopropylamino)hexan-2-one: Similar structure but with a shorter carbon chain.

    (3S)-3-amino-1-(cyclopropylamino)octan-2-one: Similar structure but with a longer carbon chain.

    (3S)-3-amino-1-(cyclopropylamino)pentan-2-one: Similar structure but with a shorter carbon chain.

Uniqueness

(3S)-3-amino-1-(cyclopropylamino)heptan-2-one is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and biological properties

Properties

CAS No.

676145-57-6

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

(3S)-3-amino-1-(cyclopropylamino)heptan-2-one

InChI

InChI=1S/C10H20N2O/c1-2-3-4-9(11)10(13)7-12-8-5-6-8/h8-9,12H,2-7,11H2,1H3/t9-/m0/s1

InChI Key

RRBXQUJIDMTEET-VIFPVBQESA-N

Isomeric SMILES

CCCC[C@@H](C(=O)CNC1CC1)N

Canonical SMILES

CCCCC(C(=O)CNC1CC1)N

Origin of Product

United States

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